molecular formula C8H12O3 B2360024 1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid CAS No. 1997749-69-5

1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid

Cat. No. B2360024
CAS RN: 1997749-69-5
M. Wt: 156.181
InChI Key: ORRIVTYAJRAIPE-UHFFFAOYSA-N
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Description

“1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid” is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid” is 1S/C8H12O3/c1-11-6-8(7(9)10)4-2-3-5-8/h2,4H,3,5-6H2,1H3,(H,9,10) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid” is a powder in physical form . It has a molecular weight of 156.18 . The compound’s other physical and chemical properties, such as its melting point, boiling point, and solubility, are not specified in the search results.

Scientific Research Applications

Pharmaceutical Intermediates

1-(Methoxymethyl)cyclopent-3-ene-1-carboxylic acid serves as an intermediate in the synthesis of other compounds. For instance, it plays a crucial role in the production of dolasetron mesylate , a serotonin 5-HT₃ receptor antagonist used to prevent chemotherapy-induced nausea and vomiting .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound, including wearing appropriate personal protective equipment.

properties

IUPAC Name

1-(methoxymethyl)cyclopent-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-6-8(7(9)10)4-2-3-5-8/h2-3H,4-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRIVTYAJRAIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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